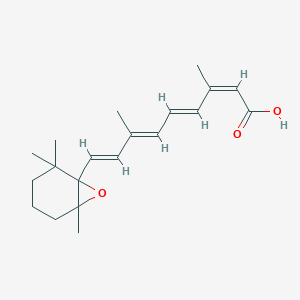

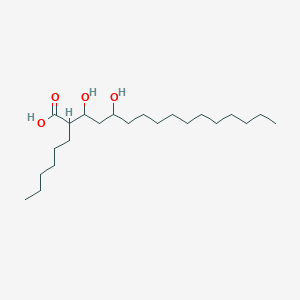

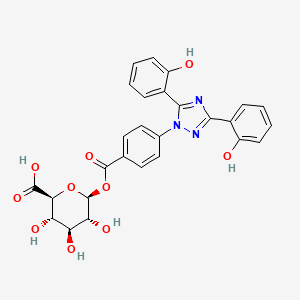

(2S,3R,4E)-2-丁酰氨基-4-癸烯-1,3-二醇

描述

The synthesis and study of complex organic molecules, such as "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol," are crucial in understanding their potential applications in various fields, including materials science and pharmaceuticals. The compound's structure indicates it is a part of the broader family of organic compounds, with specific functionalities that suggest potential reactivity and properties of interest.

Synthesis AnalysisThe synthesis of complex organic molecules often involves multi-step reactions that introduce or modify functional groups to achieve the desired product. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives highlights the type of synthetic strategies that could be relevant (Gabriele et al., 2012). Such methods could potentially be adapted for the synthesis of "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol."

Molecular Structure Analysis

The molecular structure of organic compounds is a key determinant of their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structures. For instance, the structural analysis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provides insights into molecular conformation and the arrangement of substituents, which are critical for understanding molecular interactions and reactivity (Sambyal et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of a molecule like "(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol" can be predicted by studying its functional groups and molecular structure. Reactions involving amino and diol functionalities often include nucleophilic substitution, condensation, and addition reactions. For example, the reactivity of a Disilyne RSi≡SiR toward π-bonds demonstrates the stereospecific addition and provides a route to novel molecular structures (Kinjo et al., 2007).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and optical properties, are influenced by their molecular structure. The analysis of optical and nonlinear optical properties of synthesized compounds, as seen in the study by Kumar et al. (2019), highlights the importance of structure-property relationships (Kumar et al., 2019).

科学研究应用

生物生产的二醇的下游加工

类似二醇的一种应用是在化学品(如 1,3-丙二醇和 2,3-丁二醇)的微生物生产中,其中从发酵液中进行成本效益高的回收和纯化至关重要。这项研究重点介绍了包括蒸发、蒸馏和膜过滤在内的各种分离方法,强调了它们在提高产率、纯度和降低能耗方面的重要性 (Xiu & Zeng, 2008)。

核磁共振研究和化学相互作用

已使用 1H NMR 滴定法研究了非对称二醇与吡啶的异构关联。这项研究提供了对二醇的化学位移和缔合常数的见解,有助于我们了解它们的分子行为及其在各种化学过程中的潜在应用 (Lomas, Maurel & Adenier, 2011)。

催化和合成

钌配合物催化的 N-杂环化研究表明,某些二醇可以与胺反应生成 N-取代吡咯和吡咯烷。这种在催化和合成中的应用证明了二醇在创造有价值的化合物方面的潜力 (Tsuji et al., 1987)。

化学反应中的分子映射

在有机金属化学领域,已在高压红外和核磁共振研究中研究了 1,3-丁二烯等二醇,阐明了加氢甲氧羰基化过程中的分子相互作用。这项研究有助于理解涉及二醇的催化循环和反应机理 (Mika et al., 2011)。

作为平台化学品的微生物生产

二醇(如 1,3-丙二醇和 1,4-丁二醇)的微生物生产代表了平台化学品生产中的一个重要应用。这些二醇通过生物技术从可再生材料中生产,在绿色化学应用中至关重要 (Zeng & Sabra, 2011)。

未来方向

The future directions of “(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol” could involve its further exploration as a compound for the development of antiallergic agents . Its unique structure and properties make it ideal for studying enzymatic processes, drug development, and biomaterial synthesis, offering promising avenues for innovation and advancements in various fields.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIUQIADAZJIKX-GCTWYKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

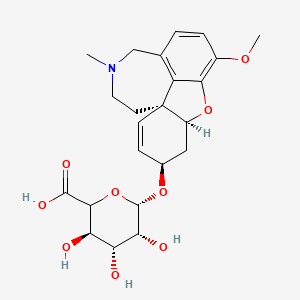

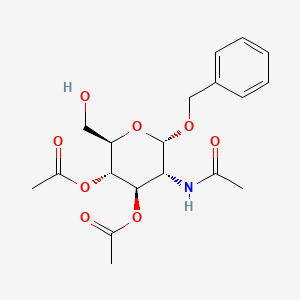

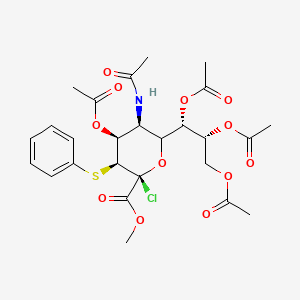

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)